2'-Deoxyadenosine-5'-triphosphate-15N5,d14 (dilithium)
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Overview
Description
2’-Deoxyadenosine-5’-triphosphate-15N5,d14 (dilithium): is a nucleotide analog that is labeled with deuterium and nitrogen-15. This compound is used primarily in scientific research, particularly in studies involving DNA synthesis and replication. The labeling with stable isotopes such as deuterium and nitrogen-15 allows for detailed tracking and analysis in various biochemical and molecular biology experiments .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Deoxyadenosine-5’-triphosphate-15N5,d14 (dilithium) involves the incorporation of deuterium and nitrogen-15 into the 2’-deoxyadenosine-5’-triphosphate molecule. This is typically achieved through a series of chemical reactions that replace the hydrogen atoms with deuterium and the nitrogen atoms with nitrogen-15. The specific reaction conditions and reagents used can vary, but they generally involve the use of deuterated solvents and nitrogen-15 labeled reagents .
Industrial Production Methods: Industrial production of this compound is carried out under controlled conditions to ensure high purity and consistent labeling. The process involves multiple steps, including the synthesis of the labeled nucleotide, purification, and quality control to verify the isotopic labeling and chemical purity .
Chemical Reactions Analysis
Types of Reactions: 2’-Deoxyadenosine-5’-triphosphate-15N5,d14 (dilithium) can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions: The reactions typically occur under controlled conditions, such as specific temperatures, pH levels, and the presence of catalysts. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may require an inert atmosphere to prevent unwanted side reactions .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 2’-Deoxyadenosine-5’-triphosphate-15N5,d14 (dilithium) may produce various oxidized derivatives, while reduction may yield reduced forms of the nucleotide .
Scientific Research Applications
Chemistry: In chemistry, 2’-Deoxyadenosine-5’-triphosphate-15N5,d14 (dilithium) is used as a tracer in studies involving nucleotide metabolism and DNA synthesis. The stable isotopes allow for precise tracking and quantification of the compound in various chemical reactions .
Biology: In biology, this compound is used in studies of DNA replication and repair. The labeled nucleotide can be incorporated into DNA strands, allowing researchers to monitor the process of DNA synthesis and identify any errors or mutations that occur .
Medicine: In medicine, 2’-Deoxyadenosine-5’-triphosphate-15N5,d14 (dilithium) is used in diagnostic tests and therapeutic research. For example, it can be used in assays to detect and quantify specific DNA sequences, or in studies to develop new treatments for genetic disorders .
Industry: In industry, this compound is used in the production of labeled nucleotides for research and development purposes. It is also used in quality control processes to ensure the accuracy and reliability of nucleotide-based products .
Mechanism of Action
The mechanism of action of 2’-Deoxyadenosine-5’-triphosphate-15N5,d14 (dilithium) involves its incorporation into DNA strands during the process of DNA synthesis. The labeled nucleotide acts as a substrate for DNA polymerase, the enzyme responsible for synthesizing new DNA strands. Once incorporated, the stable isotopes allow for detailed tracking and analysis of the DNA synthesis process .
Molecular Targets and Pathways: The primary molecular target of this compound is DNA polymerase, which catalyzes the addition of nucleotides to the growing DNA strand. The labeled nucleotide can also interact with other enzymes and proteins involved in DNA replication and repair, providing valuable insights into these processes .
Comparison with Similar Compounds
2’-Deoxyadenosine-5’-triphosphate (dATP): This is the unlabeled form of the compound, commonly used in DNA synthesis and replication studies.
2’-Deoxyadenosine-5’-triphosphate-13C10,15N5 (disodium salt): This compound is labeled with carbon-13 and nitrogen-15, and is used in similar applications as 2’-Deoxyadenosine-5’-triphosphate-15N5,d14 (dilithium).
2’,3’-Dideoxyadenosine-5’-triphosphate (ddATP): This compound lacks the 2’ and 3’ hydroxyl groups, resulting in chain termination during DNA synthesis.
Uniqueness: The uniqueness of 2’-Deoxyadenosine-5’-triphosphate-15N5,d14 (dilithium) lies in its dual labeling with deuterium and nitrogen-15.
Properties
Molecular Formula |
C10H14Li2N5O12P3 |
---|---|
Molecular Weight |
522.2 g/mol |
IUPAC Name |
dilithium;deuterio [[deuteriooxy-[dideuterio-[(2R,3S,5R)-2,3,4,4,5-pentadeuterio-3-deuteriooxy-5-[2,8-dideuterio-6-(dideuterio(15N)amino)purin-9-yl]oxolan-2-yl]methoxy]phosphoryl]oxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C10H16N5O12P3.2Li/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(16)6(25-7)2-24-29(20,21)27-30(22,23)26-28(17,18)19;;/h3-7,16H,1-2H2,(H,20,21)(H,22,23)(H2,11,12,13)(H2,17,18,19);;/q;2*+1/p-2/t5-,6+,7+;;/m0../s1/i1D2,2D2,3D,4D,5D,6D,7D,11+1,12+1,13+1,14+1,15+1,16D;;/hD4 |
InChI Key |
DZFNPQTVLDNJGV-YCVFZDROSA-L |
Isomeric SMILES |
[2H]C1=[15N]C(=C2C(=[15N]1)[15N](C(=[15N]2)[2H])[C@]3(C([C@]([C@@](O3)([2H])C([2H])([2H])OP(=O)(O[2H])OP(=O)([O-])OP(=O)([O-])O[2H])([2H])O[2H])([2H])[2H])[2H])[15N]([2H])[2H].[Li+].[Li+] |
Canonical SMILES |
[Li+].[Li+].C1C(C(OC1N2C=NC3=C(N=CN=C32)N)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O |
Origin of Product |
United States |
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